1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-25-14-11-7-6-10-13(14)24-16(19)15(21-23-24)18-20-17(22-26-18)12-8-4-3-5-9-12/h3-11H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXOYILBBDRIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Formation of the Triazole Ring: This can be done through azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Coupling Reactions: The final step might involve coupling the oxadiazole and triazole intermediates with the ethoxyphenyl group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant biological activities. The compound's biological activities have primarily focused on its antimicrobial properties:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Escherichia coli | Variable |
The mechanism of action for this compound appears to involve enzyme inhibition and disruption of microbial cell membranes. The triazole ring interacts with essential enzymes for microbial survival, leading to cell death.
Antimicrobial Applications
The antimicrobial properties of 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine make it a candidate for developing new antimicrobial agents. Its effectiveness against various pathogens suggests potential use in treating infections caused by resistant bacterial strains.
Anticancer Potential
In addition to its antimicrobial activity, preliminary studies suggest that this compound may possess anticancer properties. The structural features that allow it to inhibit microbial growth may also contribute to its ability to interfere with cancer cell proliferation. Further research is needed to explore its mechanisms in cancer biology.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole: Lacks the amine group.
1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-ol: Contains a hydroxyl group instead of an amine.
1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-thiol: Contains a thiol group instead of an amine.
Uniqueness
The presence of the amine group in 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine might confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in medicinal chemistry and materials science.
Biological Activity
1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that incorporates both triazole and oxadiazole moieties. These structural features are often associated with significant biological activities, making this compound of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, antimicrobial properties, and potential applications in drug development.
Chemical Structure and Synthesis
The compound consists of a triazole ring linked to an oxadiazole ring and an ethoxyphenyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Formation of the Triazole Ring : Accomplished via azide-alkyne cycloaddition reactions (click chemistry).
- Coupling Reactions : Final assembly of the compound involves coupling the intermediates under palladium-catalyzed conditions.
Biological Activity Overview
The biological activities of this compound have been investigated primarily for its antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial effects against various pathogens. The activity of this specific compound has been evaluated against several bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Enterococcus faecalis | Moderate activity |
| Bacillus cereus | Moderate activity |
| Escherichia coli | Variable activity |
In studies comparing similar compounds, those with substituted phenyl groups at strategic positions demonstrated enhanced activity due to electronic effects and steric factors .
The biological mechanism underlying the activity of this compound appears to involve:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes crucial for microbial survival.
- Disruption of Membrane Integrity : The compound may affect the integrity of microbial cell membranes leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the potential of triazole derivatives in drug development:
- Study on Triazole Derivatives : A review indicated that 1,2,4-triazoles exhibit broad-spectrum antimicrobial activities and can serve as scaffolds for developing new antibiotics .
- Molecular Docking Studies : Computational studies suggest that the presence of heterocycles like triazoles enhances binding affinity to target enzymes compared to non-substituted analogs .
- Comparative Analysis : Research comparing similar compounds revealed that modifications at key positions can significantly alter biological activity. For instance, variations in substituents on the phenyl groups resulted in different potencies against tested microorganisms .
Q & A
Q. Methodological Considerations :
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Oxadiazole cyclization | Microwave, POCl₃, 120°C | 70–85 |
| CuAAC reaction | CuSO₄, sodium ascorbate, DMF | 65–78 |
| Final deprotection | TFA, RT, 2h | >90 |
Yield variability arises from steric hindrance at the ethoxyphenyl group and purity of intermediates.
How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Q. Advanced Research Focus
- X-ray Crystallography : SHELXL refinement () confirms planar geometry of the triazole-oxadiazole core. Dihedral angles between ethoxyphenyl and oxadiazole groups (<10°) indicate π-π stacking potential .
- NMR Analysis : - and -NMR distinguish tautomers (e.g., amine vs. imine forms). The NH proton at δ 5.8 ppm (DMSO-d) confirms the 5-amine position .
Q. Advanced Research Focus
- DFT Calculations (Gaussian 03) : HOMO-LUMO gaps (~4.1 eV) suggest moderate electrophilicity. Partial charges on oxadiazole N-atoms (-0.45 e) indicate hydrogen-bonding sites .
- Molecular Docking : AutoDock Vina simulations predict binding to kinase ATP pockets (ΔG ≈ -9.2 kcal/mol), driven by oxadiazole-triazole π-stacking and ethoxyphenyl hydrophobic interactions .
How can researchers design biological activity assays for this compound?
Q. Basic Research Focus
- Antimicrobial Screening : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Kinase Inhibition : Use ADP-Glo™ kinase assay (Promega) with recombinant EGFR kinase. IC values <10 µM suggest therapeutic potential .
What strategies mitigate poor aqueous solubility during in vitro testing?
Q. Basic Research Focus
- Co-solvent Systems : 10% PEG-400 in PBS improves solubility to ~1.2 mg/mL.
- Nanoparticle Formulation : PLGA encapsulation (75:25 lactide:glycolide) achieves 85% loading efficiency and sustained release over 72h .
How does the 3-phenyl-1,2,4-oxadiazole group influence thermal stability?
Advanced Research Focus
DSC analysis shows decomposition onset at 220°C, attributed to oxadiazole ring stability. TGA confirms 95% mass retention below 200°C, suitable for high-temperature applications (e.g., polymer additives) .
What structure-activity relationship (SAR) trends are observed in analogues?
Q. Advanced Research Focus
| Modification | Biological Activity (IC) |
|---|---|
| Ethoxy → methoxy | 2.5-fold ↓ potency (EGFR kinase) |
| Oxadiazole → thiadiazole | Loss of antimicrobial activity |
| Triazole N-methylation | Improved solubility, 30% ↓ potency |
SAR highlights the critical role of the ethoxy group and oxadiazole electronegativity .
What are the major degradation products under acidic conditions?
Basic Research Focus
HPLC-MS analysis (0.1M HCl, 37°C) identifies:
- Primary product : 2-Ethoxyphenyltriazole-5-amine (m/z 245.1) via oxadiazole cleavage.
- Secondary product : Benzoic acid from phenyl oxidation .
What challenges arise in crystallographic refinement of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
